An In-Depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride: From Natural Metabolite to Synthetic Building Block
An In-Depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride: From Natural Metabolite to Synthetic Building Block
This guide provides a comprehensive overview of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound situated at the crossroads of natural product chemistry and modern drug discovery. Rather than a singular moment of discovery, its history is intertwined with the study of globally significant alkaloids and the systematic exploration of piperidine scaffolds in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's origins, synthesis, and applications.
Introduction: A Tale of Two Molecules
The story of 1-Methylpiperidine-3-carboxylic acid hydrochloride is inseparable from two parent compounds: Arecoline , a psychoactive alkaloid from the areca nut, and Nipecotic acid , a potent inhibitor of γ-aminobutyric acid (GABA) uptake.
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Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) : Isolated in 1888, arecoline is a major alkaloid of the areca (betel) nut, consumed by hundreds of millions worldwide.[1] Its profound physiological effects spurred extensive chemical and metabolic investigation throughout the 20th century.
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Nipecotic Acid (Piperidine-3-carboxylic acid) : This compound is a well-established tool in neuroscience research for its ability to inhibit GABA transporters (GATs).[2] Its simple piperidine scaffold has been a foundational template for the development of numerous central nervous system (CNS) agents.
1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is the saturated and demethylated (at the ester) analogue of arecoline. Its hydrochloride salt is the stable, crystalline form commonly used in synthesis.[3] The discovery and history of this compound can be understood through two parallel pathways: its identification as a key metabolite of arecoline and its logical synthesis as a derivative of nipecotic acid.
The "Discovery": A Convergence of Metabolism and Synthesis
A specific "discovery" paper for 1-Methylpiperidine-3-carboxylic acid hydrochloride is not prominent in the historical record. Its emergence is more accurately described as a logical consequence of advancements in alkaloid chemistry and metabolic science.
Identification as a Major Metabolite of Arecoline
Early studies on the fate of arecoline in the body focused on the hydrolysis of its methyl ester to arecaidine. However, with the advent of more sophisticated analytical techniques, a fuller picture of its metabolism emerged. A pivotal 2006 metabolomic study in mice identified N-methylnipecotic acid as a major metabolite of both arecoline and arecaidine .[3] This discovery was significant, as it revealed that the reduction of the carbon-carbon double bond in the piperidine ring was a primary metabolic pathway.[3] This finding established the compound's natural relevance and provided a biological impetus for its study.
The metabolic conversion from arecoline to N-methylnipecotic acid is a critical detoxification pathway, transforming the biologically active unsaturated ester into a more saturated carboxylic acid.
Caption: Metabolic pathway from Arecoline to 1-Methylpiperidine-3-carboxylic acid.
A Logical Target in Synthetic Chemistry
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[4] Given the known biological activity of nipecotic acid, its N-methylation was a logical step for medicinal chemists exploring structure-activity relationships (SAR). N-methylation is a common strategy to:
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Increase basicity and alter ionization at physiological pH.
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Modify lipophilicity, potentially improving blood-brain barrier penetration.[2]
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Explore interactions with receptor binding pockets.
Therefore, the synthesis of 1-Methylpiperidine-3-carboxylic acid would have been a straightforward objective for chemists working on GABA uptake inhibitors or other CNS targets long before its definitive identification as a metabolite. The conversion to the hydrochloride salt is a standard, final step in organic synthesis to produce a stable, weighable, and water-soluble solid from a basic amine compound.
Physicochemical Properties
The hydrochloride salt form provides stability and enhances the solubility of the compound in aqueous media, which is advantageous for both storage and subsequent chemical reactions.
| Property | Value | Source |
| CAS Number | 19999-64-5 | [5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5] |
| Molecular Weight | 179.64 g/mol | [5] |
| IUPAC Name | 1-methylpiperidine-3-carboxylic acid;hydrochloride | [5] |
| Appearance | Solid | |
| Parent Compound (Free Base) | 1-Methylpiperidine-3-carboxylic acid (CAS 5657-70-5) | [6] |
Synthesis and Experimental Protocols
The synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride is most commonly achieved via the N-methylation of a nipecotic acid derivative, followed by hydrolysis and salt formation. The following protocol is a representative synthesis based on established chemical principles.
Causality in Experimental Design
The chosen synthetic route involves three key stages, each with a specific chemical rationale:
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Esterification of Nipecotic Acid: The carboxylic acid group of the starting material, nipecotic acid, is protected as an ester (e.g., a methyl or ethyl ester). This is crucial because the subsequent N-methylation step uses a base that would otherwise deprotonate the carboxylic acid, preventing the desired reaction on the nitrogen atom.
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N-Methylation: The secondary amine of the nipecotate ester is methylated. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and effective method for this transformation, yielding the tertiary amine with high selectivity.
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Hydrolysis and Salt Formation: The ester is hydrolyzed back to a carboxylic acid under acidic conditions. The use of hydrochloric acid for this step conveniently serves a dual purpose: it catalyzes the hydrolysis and, upon workup and solvent removal, forms the desired hydrochloride salt of the final product.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 1-Methylpiperidine-3-carboxylic acid hydrochloride from Ethyl Nipecotate.
Materials:
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Ethyl nipecotate (Ethyl piperidine-3-carboxylate)
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Formaldehyde (37% solution in water)
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Formic acid (88%)
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Concentrated Hydrochloric Acid (HCl)
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Diethyl ether
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Anhydrous Magnesium Sulfate (MgSO₄)
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Standard laboratory glassware and equipment
Procedure:
Step 1: N-Methylation of Ethyl Nipecotate to form Ethyl 1-Methylnipecotate
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To a 250 mL round-bottom flask, add ethyl nipecotate (15.7 g, 0.1 mol).
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Add formic acid (10.4 g, 0.2 mol) to the flask with stirring.
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Slowly add formaldehyde solution (9.0 g of 37% solution, 0.11 mol) to the mixture. The addition should be controlled to manage the effervescence (CO₂ evolution).
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Once the addition is complete, fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 8 hours. The reaction progress can be monitored by TLC.
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After cooling to room temperature, make the reaction mixture alkaline (pH ~9-10) by the careful addition of a saturated sodium carbonate solution.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude ethyl 1-methylnipecotate as an oil.
Step 2: Hydrolysis and Salt Formation
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To the crude ethyl 1-methylnipecotate from the previous step, add 100 mL of 6M hydrochloric acid.
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Heat the mixture to reflux for 6 hours to ensure complete hydrolysis of the ester.
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After cooling, concentrate the solution under reduced pressure to remove water and excess HCl. This will yield a solid or thick oil.
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To induce crystallization, add a small amount of cold ethanol or isopropanol and triturate the solid.
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Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Self-Validation: The identity and purity of the final product, 1-Methylpiperidine-3-carboxylic acid hydrochloride, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.
Applications in Drug Discovery and Research
1-Methylpiperidine-3-carboxylic acid hydrochloride is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile scaffold and synthetic intermediate . Its structure provides a privileged platform for building more complex molecules with potential therapeutic applications.
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CNS Agents: As a derivative of nipecotic acid, it is a common starting point for novel GABA uptake inhibitors. The carboxylic acid group provides a handle for amide bond formation, allowing for the attachment of various lipophilic side chains to improve potency and pharmacokinetic properties.[2][7]
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Enzyme Inhibitors: The piperidine ring can serve as a rigid scaffold to orient functional groups for optimal binding to enzyme active sites. It has been used in the development of inhibitors for targets such as Factor Xa and bromodomains.[8]
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Alkaloid Analogs: Its structural relationship to arecoline makes it a useful building block for creating simplified analogs to study the pharmacology of muscarinic and nicotinic receptors.
Conclusion
The history of 1-Methylpiperidine-3-carboxylic acid hydrochloride is a compelling example of how chemical knowledge evolves. It did not appear from a single, isolated discovery but emerged organically from the rich fields of natural product chemistry and synthetic medicinal chemistry. Initially understood as a logical synthetic derivative of the neuropharmacologically important nipecotic acid, its identity was later solidified as a key metabolite of the ancient alkaloid arecoline. Today, it serves as a valuable and commercially available building block, enabling researchers to construct novel and complex molecules in the ongoing quest for new therapeutics. Its journey from a constituent of a chewed nut to a reagent in a chemist's flask underscores the vital and synergistic relationship between the study of nature and the art of chemical synthesis.
References
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Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Chemical Research in Toxicology, 19(6), 818–827. [Link]
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Wikipedia. (n.d.). Arecoline. Retrieved from [Link]
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MDPI. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Foods, 13(x), x. [Link]
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PubMed. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem. [Link]
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PubMed. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Mini Reviews in Medicinal Chemistry. [Link]
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ACS Publications. (2023). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 1-Methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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